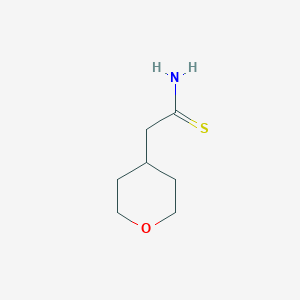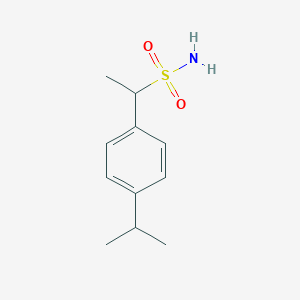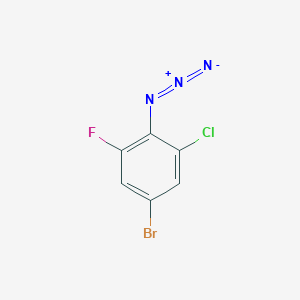
2-Azido-5-bromo-1-chloro-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-5-bromo-1-chloro-3-fluorobenzene is an aromatic compound characterized by the presence of azido, bromo, chloro, and fluoro substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-5-bromo-1-chloro-3-fluorobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the diazotization of 3,5-dichloro-4-fluoroaniline followed by bromination and azidation. The reaction conditions often include the use of hydrobromic acid and cuprous bromide at elevated temperatures (100-130°C) to facilitate the bromination step .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow processes to enhance yield and safety. The tubular diazotization reaction technology is particularly advantageous for large-scale production due to its efficiency and reduced side reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Azido-5-bromo-1-chloro-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form complex aromatic compounds.
Common Reagents and Conditions:
Substitution: Sodium azide in the presence of a suitable solvent.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution: Formation of derivatives with different functional groups replacing the azido group.
Coupling: Formation of biaryl compounds with various substituents.
Scientific Research Applications
2-Azido-5-bromo-1-chloro-3-fluorobenzene is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its role in the development of pharmaceuticals and diagnostic agents.
Industry: Used in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-Azido-5-bromo-1-chloro-3-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group can undergo click chemistry reactions, forming stable triazoles. The bromo and chloro substituents facilitate electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring .
Comparison with Similar Compounds
- 1-Bromo-3-chloro-5-fluorobenzene
- 2-Bromo-5-chloro-1,3-difluorobenzene
- 5-Bromo-1,3-dichloro-2-fluorobenzene
Uniqueness: 2-Azido-5-bromo-1-chloro-3-fluorobenzene is unique due to the presence of the azido group, which imparts distinct reactivity compared to its analogs. This makes it particularly valuable in click chemistry and other applications where azido functionality is desired.
Properties
Molecular Formula |
C6H2BrClFN3 |
|---|---|
Molecular Weight |
250.45 g/mol |
IUPAC Name |
2-azido-5-bromo-1-chloro-3-fluorobenzene |
InChI |
InChI=1S/C6H2BrClFN3/c7-3-1-4(8)6(11-12-10)5(9)2-3/h1-2H |
InChI Key |
RTYJOWRYLNEEIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=[N+]=[N-])Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B15316713.png)
![[4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride](/img/structure/B15316718.png)
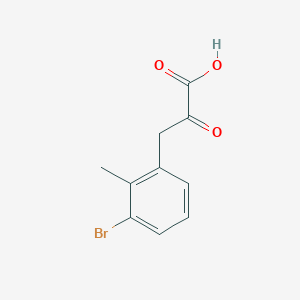
![rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo](/img/structure/B15316732.png)
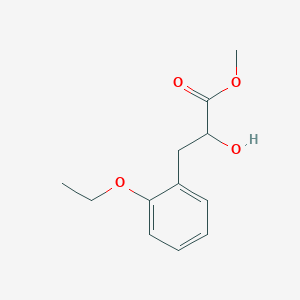
![2-[1-(Morpholin-4-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B15316747.png)

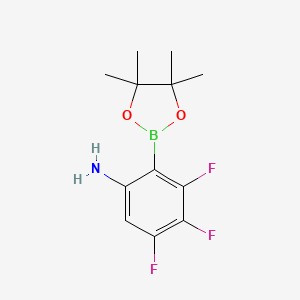
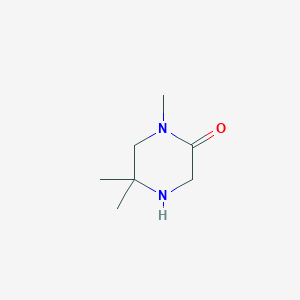
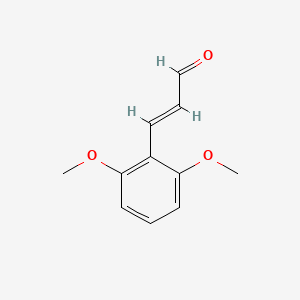
![4-{[4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one](/img/structure/B15316795.png)

